N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-21(2)15-18-13(19-16(20-15)25-5)9-17-14(22)10-6-7-11(23-3)12(8-10)24-4/h6-8H,9H2,1-5H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCCYSMCUOIQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:
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Formation of the Triazine Ring: : The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of cyanuric chloride.
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Benzamide Formation: : The benzamide moiety is synthesized separately by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
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Coupling Reaction: : The final step involves coupling the triazine derivative with the benzamide derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. The benzamide moiety can further enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Triazine-Based Benzamide Derivatives
Compound A : N-{[4-(Dimethylamino)-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl]Methyl}-2-(Trifluoromethoxy)Benzamide
- Molecular Formula : C₂₁H₂₃F₃N₆O₃
- Key Differences: Triazine Substituents: 4-Dimethylamino, 6-pyrrolidinyl (vs. 6-methoxy in target compound). Benzamide Substituents: 2-Trifluoromethoxy (vs. 3,4-dimethoxy).
- Trifluoromethoxy is strongly electron-withdrawing, altering electronic properties compared to the target’s electron-donating dimethoxy groups.
- Applications : Undisclosed, but fluorinated analogues often target enzymes or receptors in CNS disorders.
Compound B : BD 1047 (N-[2-(3,4-Dichlorophenyl)Ethyl]-N-Methyl-2-(Dimethylamino)Ethylamine Dihydrobromide)
- Key Differences :
- Core Structure : Lacks triazine; features a dichlorophenyl ethylamine backbone.
- Functional Groups : Dichlorophenyl (electron-withdrawing) vs. dimethoxybenzamide (electron-donating).
- Implications :
- BD 1047 is a sigma receptor ligand with high affinity (Ki < 10 nM), whereas the target’s triazine-benzamide structure may interact with kinase or protease targets.
- Dichlorophenyl enhances hydrophobic interactions, while dimethoxy groups favor π-π stacking.
Agrochemical Triazine Derivatives
Compound C : Triflusulfuron Methyl Ester
- Molecular Formula : C₁₅H₁₆F₃N₅O₆S
- Key Differences: Triazine Substituents: 4-Dimethylamino, 6-trifluoroethoxy. Functional Group: Sulfonylurea bridge (herbicidal activity) vs. benzamide linkage.
- Implications :
- Sulfonylurea moieties inhibit acetolactate synthase (ALS) in plants, while benzamides are more common in pharmaceuticals.
- Trifluoroethoxy enhances agrochemical stability but reduces mammalian bioavailability.
Morpholino-Triazine Derivatives
Compound D : N-(2-(Dimethylamino)Ethyl)-4-(3-(4-(4,6-Dimorpholino-1,3,5-Triazin-2-yl)Phenyl)Ureido)-N-Methylbenzamide Hydrochloride
- Key Differences: Triazine Substituents: 4,6-Dimorpholino (vs. dimethylamino/methoxy). Linkage: Ureido group (enhances hydrogen bonding) vs. methylene-benzamide.
- Ureido linkages are common in kinase inhibitors (e.g., sorafenib), suggesting divergent targets vs. the benzamide-based compound.
Structural and Functional Analysis Table
Research Findings and Implications
- Substituent Effects: Electron-Donating Groups (e.g., dimethoxy, dimethylamino) enhance binding to aromatic-rich targets (e.g., kinases) via π-π interactions . Bulky Groups (e.g., pyrrolidinyl) reduce bioavailability but may improve selectivity .
- Synthetic Accessibility :
- Application Divergence :
- Sulfonylurea derivatives (e.g., Triflusulfuron) dominate agrochemicals, while benzamide-triazine hybrids remain underexplored in pharmaceuticals .
Biological Activity
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3,4-dimethoxybenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 331.37 g/mol. The compound contains a triazine ring and a benzamide moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅O₃ |
| Molecular Weight | 331.37 g/mol |
| CAS Number | 2034276-05-4 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation. This inhibition can lead to reduced cell growth in various cancer cell lines.
- Receptor Interaction : this compound interacts with cellular receptors, modulating signaling pathways that control cell survival and apoptosis.
- DNA/RNA Intercalation : There is evidence suggesting that the compound can intercalate with DNA or RNA strands, affecting transcription and translation processes. This interaction may lead to alterations in gene expression profiles associated with cancer progression.
Antitumor Activity
Research has demonstrated the antitumor effects of this compound in various cancer cell lines. A notable study assessed its cytotoxicity against MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines using the MTT assay.
| Cell Line | GI50 Value (µM) | Observations |
|---|---|---|
| MCF-7 | 8.34 | Moderate cytotoxicity observed |
| MDA-MB-468 | 6.57 | Significant growth inhibition noted |
In this study, the compound exhibited a GI50 value of 6.57 µM against the MDA-MB-468 cell line, indicating potent antitumor activity compared to other compounds tested.
Mechanistic Insights
Further investigations revealed that the compound's mechanism includes:
- Inhibition of DHFR : Similar compounds have been shown to lower dihydrofolate reductase (DHFR) activity by reducing NADP and NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK). This pathway is crucial for DNA synthesis and repair .
- Growth Inhibition : The introduction of specific substituents on the benzamide moiety was found to enhance the selectivity and potency against cancer cells, suggesting that structural modifications can significantly impact biological activity .
Case Studies
- Clinical Evaluation : In a cohort study involving patients with advanced cancer treated with related benzamide derivatives, a subset exhibited prolonged survival rates exceeding two years when treated with doses above 4.3 GBq .
- Comparative Analysis : A comparative study highlighted that compounds similar to this compound exhibited varying degrees of efficacy based on their structural configuration. For instance, modifications to the triazine component resulted in enhanced receptor binding affinity and improved therapeutic outcomes.
Q & A
Basic: What are the key synthetic steps and characterization methods for this compound?
Answer:
The synthesis involves a multi-step process:
- Triazine Core Formation: Reacting dicyandiamide with dimethylamine and methoxy groups under controlled pH to form the 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl scaffold .
- Benzamide Coupling: The triazine intermediate is functionalized with a 3,4-dimethoxybenzamide group via nucleophilic substitution or coupling agents (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in the presence of a base like N-methylmorpholine .
- Purification: Ionic liquids are often used as solvents to enhance reaction efficiency and reduce waste .
Characterization:
- Purity: Assessed via HPLC with UV detection (λ = 254 nm) .
- Structural Confirmation: NMR (¹H/¹³C) for functional group analysis, IR for amide bond verification, and mass spectrometry for molecular weight validation .
Basic: What analytical techniques are critical for assessing structural integrity and purity?
Answer:
- Chromatography: Reverse-phase HPLC with acetonitrile/water gradients (e.g., 70:30 v/v) to resolve impurities .
- Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 432.18) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent Selection: Replace traditional solvents with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance solubility and reduce side reactions .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate coupling reactions .
- Temperature Control: Maintain reflux at 80–90°C during triazine ring formation to prevent decomposition .
- Real-Time Monitoring: Employ in-situ IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Advanced: How do substituents (e.g., methoxy, triazine) influence biological activity?
Answer:
- Triazine Ring: Serves as a hydrogen-bond acceptor, enhancing interactions with enzymatic targets (e.g., kinases or proteases) .
- Methoxy Groups: Improve lipid solubility, impacting cellular uptake and bioavailability. 3,4-Dimethoxy substitution on the benzamide moiety increases steric bulk, potentially reducing off-target effects .
- Dimethylamino Group: Introduces basicity, which may facilitate pH-dependent solubility or binding to acidic residues in target proteins .
Methodological Insight:
- SAR Studies: Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy) and compare IC₅₀ values in enzyme inhibition assays .
Advanced: How should researchers resolve contradictions in biological assay data?
Answer:
- Reproducibility Checks: Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Dose-Response Curves: Use non-linear regression models to calculate EC₅₀/IC₅₀ values and identify outliers .
- Mechanistic Studies:
- Computational Docking: Predict binding modes with targets (e.g., using AutoDock Vina) to explain potency variations .
- Biophysical Assays: Surface plasmon resonance (SPR) to measure binding kinetics and confirm direct interactions .
Advanced: What strategies are effective in designing derivatives with improved selectivity?
Answer:
- Bioisosteric Replacement: Substitute the triazine ring with pyrimidine or pyridazine cores to modulate target affinity .
- Prodrug Approaches: Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance membrane permeability .
- Fragment-Based Design: Use X-ray crystallography of the compound bound to its target to guide structural modifications .
- In Silico Screening: Virtual libraries of derivatives can be ranked for ADMET properties (e.g., SwissADME) before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
